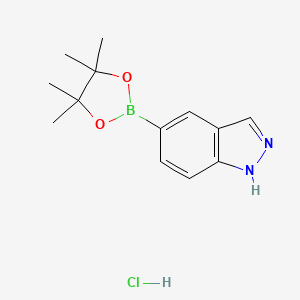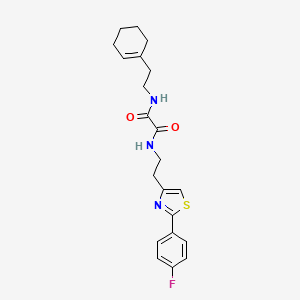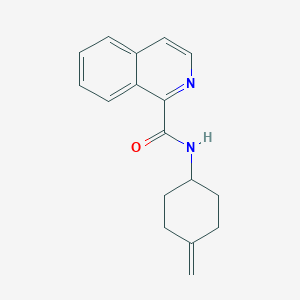
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl” seems to be a complex organic compound. It likely contains an indazole group (a type of nitrogen-containing heterocycle) and a tetramethyl-1,3,2-dioxaborolane group (a type of boronic ester). Boronic esters are often used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its boron-containing functional group (Bpin) is valuable for participating in various coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds .
Drug Discovery and Development
In drug discovery, the compound’s Bpin group can be used as a building block for synthesizing potential pharmaceuticals. It can be involved in the synthesis of enzyme inhibitors or specific ligand drugs, which have applications in treating tumors and microbial infections .
Catalysis
The Bpin group of this compound can act as a catalyst in chemical reactions, enhancing the reaction rate or leading to more selective processes. This is particularly useful in reactions where precise control over the outcome is desired .
Fluorescent Probes
Boric acid compounds, including this indazole derivative, can be used as fluorescent probes. They are employed to identify various substances such as hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Photocatalysis
The compound can be used in photocatalytic applications, such as the conversion of benzeneboronic acid to phenol. This process is facilitated by the compound’s ability to absorb light and initiate chemical reactions .
Material Science
In material science, the compound can contribute to the development of new materials with specific properties. For example, it can be used to create covalent organic frameworks (COFs) that have applications in gas storage, separation, and catalysis .
Analytical Chemistry
As an analytical reagent, this compound can be used to develop new methods for the detection and quantification of various chemical species. Its specificity and reactivity make it a valuable tool in analytical applications .
Enzyme Inhibition
The compound has been found to inhibit the growth of certain cancer cells, such as lung cancer cells, by acting as an enzyme inhibitor. This application is significant for the development of new anticancer therapies .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as borylation, hydroboration, and coupling with aryl iodides .
Mode of Action
Similar compounds have been known to participate in chemical reactions like borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-15-16-11;/h5-8H,1-4H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTXOTITVGYANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2950537.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950538.png)
![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2950544.png)
![2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-[7-Hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2950549.png)
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)

![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)

